![molecular formula C8H6FIO B3227298 2-Fluoro-6-iodo-3-methylbenzaldehyde CAS No. 1260839-45-9](/img/structure/B3227298.png)
2-Fluoro-6-iodo-3-methylbenzaldehyde
Overview
Description
2-Fluoro-6-iodo-3-methylbenzaldehyde is a chemical compound with the CAS Number: 1260839-45-9 . It has a molecular weight of 264.04 and its IUPAC name is 2-fluoro-6-iodo-3-methylbenzaldehyde . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 2-Fluoro-6-iodo-3-methylbenzaldehyde is 1S/C8H6FIO/c1-5-2-3-7(10)6(4-11)8(5)9/h2-4H,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-Fluoro-6-iodo-3-methylbenzaldehyde is a solid compound . It has a molecular weight of 264.04 . Unfortunately, the web search results did not provide more detailed physical and chemical properties like melting point, boiling point, solubility, etc.Scientific Research Applications
Synthesis and Anticancer Activity
The synthesis of fluorinated benzaldehydes, including compounds similar to 2-fluoro-6-iodo-3-methylbenzaldehyde, has been explored for the development of anticancer agents. These compounds are used in the Wittig synthesis of fluoro-substituted stilbenes, leading to fluorinated analogues of combretastatin A-4. Such compounds exhibit significant in vitro anticancer properties, retaining the potent cell growth inhibitory properties of their parent compound, combretastatin A-4 (Lawrence et al., 2003).
Density Functional Theory Calculations and Spectroscopic Analysis
The spectroscopic properties of fluorinated benzaldehydes have been studied extensively. For example, 5-fluoro-2-methylbenzaldehyde underwent detailed analysis using density functional theory calculations, FT-IR, and FT-Raman spectroscopy to understand its vibrational modes and molecular structure. Such studies provide insights into the electronic and structural properties of fluorinated benzaldehydes, which are crucial for designing more effective compounds for various applications (Iyasamy et al., 2016).
Facile Synthesis of Fluorinated Microporous Materials
Fluorinated benzaldehydes have been used to create microporous polyaminals for carbon dioxide adsorption. By incorporating fluorinated groups into the polymer structure, these materials exhibit increased BET surface areas and tailored pore sizes, enhancing their CO2 adsorption capacities. This application underscores the potential of fluorinated benzaldehydes in developing advanced materials for environmental and energy-related applications (Li et al., 2016).
Molecular and Crystal Structures
The synthesis of novel heterocyclic systems utilizing fluorinated benzaldehydes has been reported, revealing the potential for creating unique molecular architectures. For instance, the multicomponent condensation of specific reactants, including a fluorinated benzaldehyde, led to the formation of a new heterocyclic system. X-ray analysis of these compounds provides valuable information on their molecular and crystal structures, facilitating the design of materials with desired properties (Dyachenko et al., 2020).
Fluorescence Sensing Properties
Research into the fluorescence sensing properties of compounds derived from fluorinated benzaldehydes has shown remarkable sensitivity and selectivity for detecting metal ions. These studies highlight the potential of fluorinated benzaldehydes in developing sensitive and selective sensors for environmental and biological applications (Hazra et al., 2018).
Mechanism of Action
Mode of Action
Benzaldehyde derivatives are often involved in nucleophilic substitution reactions . The presence of the fluoro and iodo substituents on the benzene ring may influence the reactivity of the compound, potentially enhancing its interaction with its targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets .
properties
IUPAC Name |
2-fluoro-6-iodo-3-methylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIO/c1-5-2-3-7(10)6(4-11)8(5)9/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRBZEOGYRBHNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)I)C=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-iodo-3-methylbenzaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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